Drospirenone Acid Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

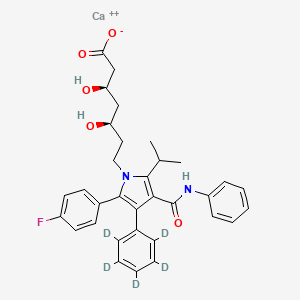

Drospirenone Acid Sodium Salt is a synthetic steroidal compound derived from drospirenone, which is commonly used in oral contraceptives. Drospirenone itself is a progestin and antiandrogen medication, often combined with estrogens like ethinylestradiol for birth control and hormone therapy . This compound is a derivative that has been modified to enhance its solubility and stability for various applications.

Applications De Recherche Scientifique

Drospirenone Acid Sodium Salt has a wide range of scientific research applications:

Chemistry: Used as a reference standard for analytical method development and validation.

Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Commonly used in combination with estrogens for oral contraceptives and hormone therapy.

Mécanisme D'action

Target of Action

Drospirenone Acid Sodium Salt, commonly known as Drospirenone, primarily targets the progesterone receptor (PR) and the mineralocorticoid receptor (MR) . It binds with high affinity to these receptors, exerting its effects as a progestin and antimineralocorticoid . It also has lower affinity for the androgen receptor (AR), and very low affinity for the glucocorticoid receptor (GR) .

Mode of Action

As an agonist of the PR, Drospirenone mimics the action of natural progesterone . It also exerts anti-mineralocorticoid activity by blocking aldosterone receptors, leading to increased sodium and water excretion . This makes it an analog of the diuretic spironolactone . Studies have also shown that Drospirenone exhibits antiandrogenic activity .

Biochemical Pathways

Its anti-mineralocorticoid activity suggests it may influence pathways related to sodium and water homeostasis . Its antiandrogenic activity also implies potential effects on androgen-dependent pathways .

Pharmacokinetics

Drospirenone exhibits a bioavailability of 66–85% . It is primarily metabolized in the liver, mostly through CYP450-independent processes such as reduction, sulfation, and cleavage of the lactone ring, with some contribution from CYP3A4 . The major metabolites of Drospirenone are Drospirenone acid and 4,5-dihydrodrospirenone 3-sulfate . The elimination half-life of Drospirenone is approximately 25–33 hours , and it is excreted via urine and feces .

Result of Action

The primary result of Drospirenone’s action is the prevention of pregnancy, achieved by suppressing ovulation . In addition to its contraceptive effects, Drospirenone is used with estrogens to control acne and premenstrual dysphoric disorder (PMDD) . It also opposes estrogen-induced salt and water retention and maintains or slightly reduces body weight .

Action Environment

The efficacy and stability of Drospirenone can be influenced by various environmental factors. For instance, certain medications may decrease its serum concentration, potentially reducing its efficacy . Furthermore, its metabolism and excretion can be affected by individual variations in liver function and renal function .

Analyse Biochimique

Biochemical Properties

Drospirenone Acid Sodium Salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with the progesterone receptor, mineralocorticoid receptor, and androgen receptor. The compound acts as an agonist of the progesterone receptor, which is the biological target of progestogens like progesterone. Additionally, it functions as an antagonist of the mineralocorticoid receptor and androgen receptor, thereby exerting anti-mineralocorticoid and antiandrogenic activities . These interactions are crucial for its therapeutic effects, including the regulation of hormonal balance and reduction of androgenic symptoms.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the secretion of gonadotropins, luteinizing hormone, and follicle-stimulating hormone, leading to the suppression of gonadal sex hormone production, including estradiol, progesterone, and testosterone . This inhibition results in decreased androgenic activity and reduced symptoms of conditions like acne and premenstrual dysphoric disorder. Additionally, this compound’s anti-mineralocorticoid activity helps balance sodium and water retention induced by estrogen .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and subsequent effects on gene expression and enzyme activity. The compound binds with high affinity to the progesterone receptor, mineralocorticoid receptor, and androgen receptor . As an agonist of the progesterone receptor, it mimics the effects of natural progesterone, leading to the regulation of reproductive functions. As an antagonist of the mineralocorticoid receptor, it blocks aldosterone receptors, promoting sodium and water excretion . The antiandrogenic activity is achieved by inhibiting androgen receptors, reducing androgenic effects such as acne and hirsutism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is metabolized into inactive metabolites, including the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate . These metabolites are formed independently of the cytochrome P450 system and do not exhibit pharmacological activity. Long-term studies have shown that this compound maintains its therapeutic effects over extended periods, with consistent regulation of hormonal balance and reduction of androgenic symptoms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antiandrogenic and anti-mineralocorticoid activities . At higher doses, this compound may cause toxic or adverse effects, including hyperkalemia and increased risk of venous thromboembolism . These effects are generally observed at doses significantly higher than those used in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including reduction, sulfation, and cleavage of its lactone ring . The compound undergoes oxidative metabolism via the hepatic cytochrome enzyme CYP3A4, leading to the formation of inactive metabolites . These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound exhibits high protein binding, primarily to albumin . This binding influences its localization and accumulation within specific tissues, contributing to its therapeutic effects. The transport and distribution of this compound are crucial for its efficacy in regulating hormonal balance and reducing androgenic symptoms.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target receptors . These interactions are essential for its activity and function in regulating hormonal balance and reducing androgenic symptoms. The subcellular localization of this compound ensures its effective modulation of cellular processes and therapeutic outcomes.

Méthodes De Préparation

The preparation of Drospirenone Acid Sodium Salt involves several synthetic routes and reaction conditions. One common method starts with drospirenone, which undergoes a sequence of oxidation, deprotection, lactonization, and water elimination steps . The oxidation and lactonization steps are typically performed using reagents such as trichloroisocyanuric acid or dichloroisocyanuric acid, or their sodium salt dihydrates . These steps ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Drospirenone Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction is crucial in the preparation process, often using reagents like trichloroisocyanuric acid.

Reduction: Minor metabolism hepatically via CYP3A4 to inactive metabolites.

Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents and conditions.

Common reagents used in these reactions include trichloroisocyanuric acid, dichloroisocyanuric acid, and sodium salt dihydrates . The major products formed from these reactions are intermediates that lead to the final this compound.

Comparaison Avec Des Composés Similaires

Drospirenone Acid Sodium Salt is unique compared to other similar compounds due to its specific chemical structure and dual activity. Similar compounds include:

Spironolactone: An analog of drospirenone with similar antimineralocorticoid activity.

Ethinylestradiol: Often combined with drospirenone in oral contraceptives.

Estetrol: Another estrogen used in combination with drospirenone for contraceptive purposes.

This compound stands out due to its enhanced solubility and stability, making it a valuable compound in both research and pharmaceutical applications.

Propriétés

Numéro CAS |

1393356-37-0 |

|---|---|

Formule moléculaire |

C24H32NaO4 |

Poids moléculaire |

407.506 |

InChI |

InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1 |

Clé InChI |

VFGQSXFVMIAZCL-LCFPDAFPSA-N |

SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[Na] |

Synonymes |

[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Sodium Salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)